molecular formula C22H31NOS B157330 Farnesyl Thiosalicylic Acid Amide

Farnesyl Thiosalicylic Acid Amide

Cat. No.: B157330
M. Wt: 357.6 g/mol
InChI Key: GZTMFRUGZMZCRD-CFBAGHHKSA-N
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Description

Farnesyl Thiosalicylic Acid Amide is a derivative of farnesyl thiosalicylic acid. It is known for its ability to inhibit the Ras protein, which is involved in cell growth and differentiation. This compound has shown potential in cancer research due to its ability to reduce Ras-GTP levels and inhibit cell growth .

Preparation Methods

Synthetic Routes and Reaction Conditions: Farnesyl Thiosalicylic Acid Amide can be synthesized through a multi-step process involving the reaction of farnesyl thiosalicylic acid with an amine. The reaction typically requires a solvent such as dimethyl sulfoxide (DMSO) and may involve heating to facilitate the reaction .

Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of production .

Chemical Reactions Analysis

Types of Reactions: Farnesyl Thiosalicylic Acid Amide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines .

Scientific Research Applications

Cancer Treatment

FTS-A has shown promise in various cancer models, particularly in melanoma and other solid tumors. Key findings include:

  • Melanoma : In studies involving human melanoma xenografts, FTS-A demonstrated significant tumor growth inhibition when administered alone or in combination with dacarbazine, a common chemotherapeutic agent. The combination therapy resulted in a mean tumor growth reduction of 56% .
  • Breast Cancer : FTS-A has been formulated with curcumin into nanomicellar systems for targeted delivery. This combination exhibited enhanced cytotoxicity against breast cancer cells in vitro and significantly inhibited tumor growth in vivo .

Inflammatory Disorders

The ability of FTS-A to inhibit T-cell activation suggests its potential application in treating conditions characterized by excessive T-cell activity, such as allergies or autoimmune diseases. Its effects on contact sensitivity further support this application .

Innovative Delivery Systems

To enhance the efficacy and bioavailability of FTS-A, researchers have developed several novel delivery systems:

  • PEG-Derivatized Nanomicelles : FTS-A has been conjugated with polyethylene glycol (PEG) to form self-assembling micelles that can encapsulate hydrophobic drugs like paclitaxel (PTX). These micelles improve drug solubility and provide targeted delivery to tumor sites .
Delivery SystemDescriptionAdvantages
PEG-Farnesylthiosalicylic AcidSelf-assembling nanomicelles for drug deliveryEnhanced solubility and stability
Curcumin-FTS MicellesCombination of curcumin with FTS for synergistic effectsIncreased cytotoxicity

Case Studies

  • Melanoma Xenograft Study :
    • Objective : Evaluate the efficacy of FTS-A alone and in combination with dacarbazine.
    • Results : Daily administration led to a concentration-dependent reduction in tumor size; the combination therapy was particularly effective .
  • Nanomicellar Delivery of Curcumin :
    • Objective : Investigate the targeted delivery of curcumin using PEG-derivatized FTS micelles.
    • Results : The formulation showed enhanced cytotoxicity against multiple cancer cell lines and significantly inhibited tumor growth in animal models .

Mechanism of Action

Farnesyl Thiosalicylic Acid Amide exerts its effects by inhibiting the Ras protein. It dislodges Ras from the cell membrane, rendering it susceptible to proteolytic degradation. This inhibition disrupts Ras-mediated signaling pathways, which are crucial for cell growth and survival. The compound specifically targets the GTP-bound active form of Ras, preventing its interaction with downstream effectors .

Comparison with Similar Compounds

    Farnesyl Thiosalicylic Acid: The parent compound, also known for inhibiting Ras.

    Farnesyl Thioacetic Acid: Another derivative with similar inhibitory effects on Ras.

    15-deoxy-Δ12,14-prostaglandin J2: A lipid compound that activates TRPA1 channels.

Uniqueness: Farnesyl Thiosalicylic Acid Amide is unique due to its higher potency compared to its parent compound, Farnesyl Thiosalicylic Acid. It has shown greater efficacy in inhibiting tumor cell growth and has a distinct mechanism of action involving the dislodgment of Ras from the cell membrane .

Biological Activity

Farnesyl thiosalicylic acid amide (FTS-A) is a derivative of farnesyl thiosalicylic acid (FTS), which has garnered attention for its potential therapeutic applications, particularly in oncology. This article delves into the biological activity of FTS-A, focusing on its mechanisms of action, efficacy in various cancer models, and relevant research findings.

FTS-A functions primarily as a Ras inhibitor , disrupting the membrane localization of Ras proteins, which are pivotal in cell signaling pathways that promote tumor growth and survival. The compound interferes with the farnesylation process, a post-translational modification essential for Ras function. By inhibiting this process, FTS-A effectively reduces the active forms of Ras proteins (K-Ras and N-Ras) within cancer cells, leading to decreased cell proliferation and increased apoptosis .

In Vitro Studies

In vitro studies have demonstrated that FTS-A exhibits significant cytotoxic effects across various cancer cell lines. Notably, it has been shown to:

  • Reduce Cell Viability : In experiments with pancreatic cancer (Panc-1) and glioblastoma (U87) cell lines, FTS-A caused a dose-dependent decrease in cell numbers. The IC50 values ranged from 10 to 20 μM for both cell types .
  • Induce Apoptosis : Higher concentrations (above 50 μM) resulted in observable cell death, indicating its potential as an effective chemotherapeutic agent .

In Vivo Studies

FTS-A's efficacy has also been evaluated in vivo using mouse models:

  • Tumor Growth Inhibition : In a study involving nude mice implanted with U87 glioblastoma cells, administration of FTS-A (100 mg/kg orally twice daily) significantly inhibited tumor growth compared to control groups. Tumor volume increase was markedly lower in treated mice, suggesting effective therapeutic activity without inducing inflammatory responses .
  • Combination Therapy : Research has indicated that combining FTS with other anticancer agents like curcumin enhances its efficacy. This synergistic effect was observed through targeted delivery systems that improved the bioavailability and cytotoxicity of curcumin when used alongside FTS .

Case Studies and Clinical Implications

While no clinical trials specifically targeting FTS-A have been reported, preclinical studies provide a strong foundation for its potential use in cancer therapy. For instance:

  • A study on human melanoma xenografts demonstrated that daily doses of FTS led to a concentration-dependent reduction in tumor growth. The combination of FTS with dacarbazine resulted in a significant mean tumor growth reduction of 56% .
  • Another investigation highlighted the use of FTS in enhancing the effects of traditional chemotherapy agents, suggesting that it may serve as an adjuvant therapy to improve outcomes in Ras-driven cancers .

Summary of Research Findings

The following table summarizes key findings regarding the biological activity of FTS-A:

Study TypeCell LineIC50 (μM)Effect ObservedAdditional Notes
In VitroPanc-110-20Dose-dependent decrease in viabilityInduces apoptosis at higher concentrations
In VitroU8710-20Dose-dependent decrease in viabilityReduces N-Ras-GTP levels
In VivoU87 (mouse model)N/ASignificant tumor growth inhibitionNo inflammatory response noted
Combination StudyVarious<1.0Synergistic effect with curcuminEnhanced cytotoxicity via PEG micelles

Q & A

Basic Research Questions

Q. What is the molecular mechanism by which FTS Amide inhibits Ras-mediated signaling?

FTS Amide disrupts Ras protein anchoring to the cell membrane by competitively binding to Ras-binding domains, displacing active Ras isoforms (e.g., H-Ras, K-Ras) from lipid rafts. This inhibits downstream MAPK/ERK and PI3K/AKT pathways. Methodologically, Ras membrane dissociation can be validated via:

  • Subcellular fractionation assays (e.g., ultracentrifugation to isolate membrane-bound vs. cytosolic Ras) .
  • Immunofluorescence microscopy using anti-Ras antibodies to visualize relocalization .
  • Western blotting of phosphorylated ERK/AKT to confirm pathway inhibition .

Q. How is FTS Amide synthesized, and what are its critical purity considerations?

FTS Amide is synthesized via thioesterification of farnesyl derivatives with thiosalicylic acid precursors. Key steps include:

  • S-alkylation reactions under inert conditions to preserve the labile farnesyl group .
  • HPLC purification (C18 columns, acetonitrile/water gradient) to achieve ≥96% purity, with LC-MS validation of molecular weight (MW 357.6 g/mol) .
  • Stability testing : Ethanol stock solutions stored at -20°C retain activity for ≥1 year; degradation is monitored via UV-Vis spectroscopy (λmax = 270 nm) .

Q. What in vitro assays are standard for evaluating FTS Amide’s anti-tumor efficacy?

  • Cell viability assays : IC50 determination in Panc-1 (pancreatic cancer, IC50 = 20 µM) and U87 (glioblastoma, IC50 = 10 µM) using MTT or resazurin-based protocols .
  • Clonogenic assays to assess long-term growth inhibition .
  • Flow cytometry for apoptosis (Annexin V/PI staining) and cell cycle arrest (propidium iodide) .

Advanced Research Questions

Q. How can FTS Amide be integrated into co-delivery systems to enhance therapeutic efficacy?

FTS Amide’s amphiphilic properties enable its use in prodrug micelles for co-encapsulating hydrophobic drugs (e.g., paclitaxel, doxorubicin):

  • Synthesis of PEG-FTS2 conjugates : PEG (5 kDa) is linked to two FTS Amide molecules via ester bonds, forming micelles with a critical micelle concentration (CMC) of ~10 µM .
  • Drug loading efficiency : Up to 15% w/w paclitaxel loading, with sustained release over 72 hours (pH 7.4) .
  • Synergy validation : Combination indices (CI) calculated using the Chou-Talalay method; e.g., PTX/PEG-FTS2 micelles show CI < 0.3 in A549 lung cancer models .

Q. What experimental models address FTS Amide resistance mechanisms?

  • Ras mutation analysis : Sequencing tumor samples post-treatment to identify mutations (e.g., K-Ras G12V) that confer resistance .
  • Proteomic profiling : SILAC-based quantification of upregulated compensatory pathways (e.g., Wnt/β-catenin) .
  • In vivo resistance models : Xenografts treated with FTS Amide (50 mg/kg, IP) for 4 weeks; relapse tumors are analyzed for Ras-independent survival pathways .

Q. How is FTS Amide’s pharmacokinetics optimized for brain tumor targeting?

  • Convection-enhanced delivery (CED) : Direct intracranial infusion in rodent glioblastoma models achieves 3-fold higher intratumoral concentrations vs. systemic administration .
  • LC-MS/MS quantification : Plasma half-life (t1/2 = 2.1 hrs) and brain-to-plasma ratio (0.8) are determined using deuterated internal standards .

Q. Methodological Considerations

  • Contradiction analysis : Discrepancies in IC50 values (e.g., 10 µM vs. 25 µM in glioblastoma) may arise from assay sensitivity (resazurin vs. MTT) or cell line heterogeneity .
  • Statistical rigor : Use ≥3 biological replicates and ANOVA with Tukey post-hoc tests for multi-group comparisons .

Properties

IUPAC Name

2-[(2E,6E)-3,7,11-trimethyldodeca-2,6,10-trienyl]sulfanylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H31NOS/c1-17(2)9-7-10-18(3)11-8-12-19(4)15-16-25-21-14-6-5-13-20(21)22(23)24/h5-6,9,11,13-15H,7-8,10,12,16H2,1-4H3,(H2,23,24)/b18-11+,19-15+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZTMFRUGZMZCRD-CFBAGHHKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCCC(=CCCC(=CCSC1=CC=CC=C1C(=O)N)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=CCC/C(=C/CC/C(=C/CSC1=CC=CC=C1C(=O)N)/C)/C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H31NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.